
3-Methylpyridine;phosphoric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia. These ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst. The reaction is multistep, culminating in cyclization: [ 2 \text{CH}_2\text{CHCHO} + \text{NH}_3 \rightarrow \text{CH}_3\text{C}_5\text{H}_4\text{N} + 2 \text{H}_2\text{O} ] This process also yields substantial amounts of pyridine, which arises by demethylation of 3-methylpyridine . Another route involves the reaction of acrolein, propionaldehyde, and ammonia: [ \text{CH}_2\text{CHCHO} + \text{CH}_3\text{CH}_2\text{CHO} + \text{NH}_3 \rightarrow 3-\text{CH}_3\text{C}_5\text{H}_4\text{N} + 2 \text{H}_2\text{O} + \text{H}_2 ] It can also be obtained as a co-product of pyridine synthesis from acetaldehyde, formaldehyde, and ammonia via the Chichibabin pyridine synthesis .
Chemical Reactions Analysis
3-Methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-pyridinecarboxylic acid.
Reduction: Hydrogenation of 3-methylpyridine yields 3-methylpiperidine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
It appears the query is requesting information on "3-Methylpyridine;phosphoric acid" as a single compound, but the search results primarily discuss 3-Picoline (3-Methylpyridine) and phosphoric acid separately. Therefore, the following information covers the individual components and their applications.
3-Methylpyridine (3-Picoline)
3-Picoline, also known as 3-methylpyridine, has the molecular formula C6H7N . It is used as a solvent, chemical intermediate, and laboratory agent, which may result in its release in wastewater .
Biological Effects:
- ** воздействия на животных:** Rats fed a diet containing 10,000 mg/kg of 3-picoline for 28 days showed slight growth inhibition and fatty liver .
- ** воздействия на судороги:** In rats, 3-picoline increased the time between pentylenetetrazole (PTZ)-induced myoclonic seizures and decreased the severity of the seizures compared to controls .
- Inhibition of Ataxia: In adult hens, 3-picoline partially inhibited tri-o-cresyl phosphate-induced ataxia .
- Генетическая токсичность: 3-Picoline was not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without S9 metabolic activation .
- Glutathione Transferase Activity: 3-Picoline stimulated glutathione transferase (GST) activity in human liver-derived Hep G2 cells by stimulating the A1 subunit of GST . It also inhibited diethylnitrosamine-induced ornithine .
Toxicology:
- Rats exposed to 3-picoline (501 to 1000 mg/kg) showed toxic signs, including reduced appetite and activity, ocular bloody discharge, increasing weakness, collapse, and death. Pathological findings included hemorrhagic lungs, liver discoloration, and acute gastrointestinal inflammation .
- Inhalation of 3-picoline (11.82 g/m3) led to increasing weakness, labored breathing, collapse, and death in rats, with necropsy revealing hemorrhagic lungs and slight liver discoloration .
Phosphoric Acid
Phosphoric acid's applications are not detailed in the provided search results.
Possible Combined Applications
Mechanism of Action
The mechanism of action of 3-methylpyridine involves its interaction with various molecular targets. For example, it can inhibit enzymes like stromelysin-1 and collagenase 3, which are involved in the degradation of extracellular matrix components . This inhibition can affect various biological pathways, including those related to tissue remodeling and inflammation.
Comparison with Similar Compounds
3-Methylpyridine
3-Methylpyridine (C₆H₇N), also known as 3-picoline, is a pyridine derivative with a methyl group at the 3-position. It is a colorless liquid with applications in pharmaceuticals, agrochemicals, and as a precursor to nicotinic acid (vitamin B3) via oxidation . Its reactivity is influenced by the electron-withdrawing pyridine ring and the methyl substituent, enabling diverse chemical transformations, including coordination chemistry and microbial metabolism .
Phosphoric Acid
Phosphoric acid (H₃PO₄), a triprotic weak acid, is industrially produced via wet or thermal processes. It is a key component in fertilizers (85% of global use), food additives (E338), and electronics. Structurally, it features a central phosphorus atom bonded to four oxygen atoms—three single-bonded (with hydrogens) and one double-bonded. Its ability to form salts (e.g., NaH₂PO₄) and polymeric derivatives (e.g., polyphosphoric acid) underpins its versatility .
3-Methylpyridine vs. Other Methylpyridines and Pyridine Derivatives
Oxidation Reactivity
3-Methylpyridine exhibits distinct oxidation behavior compared to 2- and 4-methylpyridines. Under continuous flow micro-reactor conditions, 3-methylpyridine oxidizes to pyridine-3-carboxylic acid (nicotinic acid) in 78% yield, higher than 2-methylpyridine (70%) but lower than 4-methylpyridine (quantitative yield) .
Table 1: Oxidation Yields of Methylpyridines to Pyridinecarboxylic Acids
Metabolic Pathways
Pseudomonas sp. Nicotinic acid further degrades via a pathway analogous to Pseudomonas fluorescens, though intermediates like 2,5-dihydroxypyridine remain undetected .
Coordination Chemistry
3-Methylpyridine is less common as a ligand compared to 4-substituted pyridines. Its steric and electronic properties limit bridging coordination in metal complexes (e.g., Co, Cu, Hg), favoring discrete octahedral structures instead .
Environmental Behavior
In atmospheric reactions, 3-methylpyridine forms heterocyclic compounds like (C₃H₄O)₂C₆H₈N⁺ via interactions with acrolein dimers. This behavior distinguishes it from other pyridine derivatives, which may form different oligomers .
Phosphoric Acid vs. Other Phosphoric Acids and Mineral Acids
Acid Strength and Structure
Phosphoric acid (H₃PO₄) is weaker than polyphosphoric acid (a mixture of polymeric phosphates) due to the latter’s multiple ionizable protons. Structurally, H₃PO₄ is monomeric, while polyphosphoric acid consists of chains like H₄P₂O₇ (dimer) and H₅P₃O₁₀ (trimer) .
Table 2: Comparison of Phosphoric Acid and Polyphosphoric Acid
Byproduct Formation
In deamination reactions of 1-aminoalkylphosphonic acids, phosphoric acid forms via hydrolysis of metaphosphoric acid (HPO₃). This contrasts with sulfuric acid, which typically generates sulfate byproducts .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-methylpyridine derivatives in the presence of phosphoric acid?
- Methodological Answer : 3-Methylpyridine derivatives can be synthesized via protonation of phosphine complexes, such as [ReH₂(NR)(Cyttp)]⁺ systems, where phosphoric acid acts as a proton source. Structural confirmation requires NMR analysis (e.g., PH coupling constants ~60 Hz) to validate hydrido-phosphine intermediates . For pyridinium salts, reactions involving ammonium ions in liquid films (e.g., acrolein-ammonium systems) can yield gaseous 3-methylpyridine, with phase-partitioning equilibria monitored via gas chromatography .
Q. How can phosphoric acid be purified for laboratory use, and what factors influence method selection?
- Methodological Answer : Purification methods include solvent extraction (e.g., using organic solvents like tributyl phosphate), ion-exchange resins (for metal ion removal), and nanofiltration membranes (acid-stable layer-by-layer designs). Selection depends on impurity profiles: solvent extraction is optimal for iron removal (e.g., Fe³⁺ precipitation at pH 1.5–2.5), while nanofiltration achieves >90% H₃PO₄ recovery with minimal energy input . Pre-treatment steps (e.g., activated carbon adsorption) are critical for colloidal impurity removal .
Q. What analytical techniques are recommended for detecting impurities in phosphoric acid used for pharmaceutical synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid), EP Impurity C) is essential. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can resolve structurally ambiguous impurities, such as pyridinyl-phosphonate byproducts . Calibration against certified reference materials (e.g., MM0777.03) ensures compliance with pharmacopeial guidelines .
Advanced Research Questions
Q. How can solvent extraction studies be designed to investigate 3-methylpyridine-phosphoric acid interactions with lanthanides?
- Methodological Answer : Use pyridine-diphosphonate ligands (e.g., Py-PO-cHex) in solvent extraction systems with lanthanides (Ln³⁺). Monitor complexation via fluorescence titration (e.g., terbium(III) luminescence quenching) and validate stability constants using Schubert’s method. Quantum chemical calculations (DFT) can predict ligand-Ln³⁺ binding modes, while EXAFS provides experimental validation of coordination geometries .
Q. What experimental strategies address contradictions in reaction-phase attribution (gas vs. liquid) for 3-methylpyridine synthesis?
- Methodological Answer : Deploy phase-specific tracers (e.g., deuterated ammonia in liquid films) to distinguish gas-phase vs. liquid-phase pathways. In acrolein-ammonium systems, simultaneous detection of gaseous 3-methylpyridine and pyridinium ions in liquid films (via FTIR or LC-MS) confirms liquid-phase dominance. Control experiments with gas-phase inhibitors (e.g., radical scavengers) further isolate reaction mechanisms .
Q. How do purification efficiencies of solvent extraction and membrane methods for phosphoric acid vary under conflicting literature reports?
- Methodological Answer : Contradictions arise from feedstock variability (e.g., wet-process vs. thermal acid). Conduct comparative studies using standardized impurity profiles: solvent extraction achieves 95–98% P₂O₅ purity but requires high solvent ratios (1:3–1:5 v/v), while acid-stable nanofiltration membranes (e.g., polyamide-polyethersulfone composites) achieve 99% purity at lower operational costs but struggle with sulfate ions. Cross-validate using ICP-OES for trace metal analysis .
Q. Safety and Handling
Q. What safety protocols are critical when handling phosphoric acid in 3-methylpyridine reaction systems?
- Methodological Answer : Use corrosion-resistant equipment (e.g., glass-lined reactors) and PPE (neoprene gloves, face shields). Ventilation must mitigate vapor inhalation (TLV 1 mg/m³). Neutralize spills with sodium bicarbonate, and store phosphoric acid separately from reactive bases (e.g., ammonia) to prevent exothermic reactions .
Q. Key Research Gaps and Recommendations
Properties
CAS No. |
24463-95-4 |
---|---|
Molecular Formula |
C6H10NO4P |
Molecular Weight |
191.12 g/mol |
IUPAC Name |
3-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C6H7N.H3O4P/c1-6-3-2-4-7-5-6;1-5(2,3)4/h2-5H,1H3;(H3,1,2,3,4) |
InChI Key |
QDCWUZBGJYOEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC=C1.OP(=O)(O)O |
Origin of Product |
United States |
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